(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex amines often involves the formation of imines from aldehydes or ketones, followed by their reduction. In the context of (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine, this process might entail multiple steps, including the activation of precursors and the strategic introduction of the 1,3-benzodioxol and fluorobenzyl groups. Techniques such as palladium-catalyzed direct C–H arylation have been highlighted for their utility in synthesizing multiply arylated heteroarenes, which are relevant for forming the core structure of our compound of interest (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine is characterized by the presence of a benzodioxole and a fluorobenzyl moiety. This structure suggests potential interactions such as hydrogen bonding and π-π interactions, contributing to its stability and reactivity. Benzodioxane compounds have been studied for their diverse biological activities, indicating the significance of this structural moiety in medicinal chemistry (Ahmed et al., 2009).
Scientific Research Applications
Molecular Interactions and Structural Analysis
In a structural study, Ninganayaka Mahesha et al. (2019) observed that while molecules of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazines are linked by hydrogen bonds forming a three-dimensional structure, the analogues with different benzoyl substitutions did not exhibit hydrogen bonding. This highlights the importance of specific molecular interactions in determining the structural assembly and potential chemical properties of such compounds Ninganayaka Mahesha et al., 2019.
Applications in Polymer Chemistry
K. Xie et al. (2001) discussed the synthesis of soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine, which includes structures similar to (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine, with aromatic dianhydrides. The produced polymers showcased excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting their potential applications in areas demanding such material properties K. Xie et al., 2001.
Contributions to Medicinal Chemistry
Research has also delved into the potential of derivatives of (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine in medicinal chemistry. For instance, derivatives of this compound have been investigated for their anticancer properties. Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and assessed their anticancer activity. The study revealed the modulatory impact of various substitutions on the benzothiazole scaffold on antitumor properties, suggesting the potential therapeutic applications of these derivatives Derya Osmaniye et al., 2018.
Mechanism of Action
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUZOXSDBZHAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357866 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine | |
CAS RN |
418789-26-1 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.